Cy3.5

Antibody labeling Protein conjugation Fluorescence enhancement

For antibody labeling at high DOL (>3) where Cy5/Cy7 quench, Cy3.5 maintains bright fluorescence. Its 2-3x binding enhancement ensures signal in ELISA, FRET & in vivo NIR-I imaging. Choose Sulfo-Cy3.5 NHS ester for aqueous-sensitive protein conjugation to prevent denaturation and aggregation.

Molecular Formula C39H42N2O14S4
Molecular Weight 891.0 g/mol
Cat. No. B12953943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3.5
Molecular FormulaC39H42N2O14S4
Molecular Weight891.0 g/mol
Structural Identifiers
SMILESCCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C
InChIInChI=1S/C39H42N2O14S4/c1-6-40-29-16-14-25-27(19-23(56(44,45)46)21-31(25)58(50,51)52)36(29)38(2,3)33(40)11-10-12-34-39(4,5)37-28-20-24(57(47,48)49)22-32(59(53,54)55)26(28)15-17-30(37)41(34)18-9-7-8-13-35(42)43/h10-12,14-17,19-22H,6-9,13,18H2,1-5H3,(H4-,42,43,44,45,46,47,48,49,50,51,52,53,54,55)
InChIKeySMRJSACRIKPVSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy3.5 Dye Procurement: Key Spectral Specifications and Analytical Performance Metrics


Cy3.5 (Cyanine 3.5) is a bright orange-red fluorescent dye from the cyanine family, belonging to the near-infrared-I (NIR-I, 590–650 nm) spectral window . It exhibits an excitation maximum at approximately 579–591 nm and an emission maximum at approximately 591–604 nm, with an extinction coefficient typically in the range of 116,000–150,000 M⁻¹cm⁻¹ and a fluorescence quantum yield ranging from 0.11 to 0.35 depending on the derivative [1]. Cy3.5 is spectrally positioned between Cy3 (ex/em ~550/570 nm) and Cy5 (ex/em ~650/670 nm), making it an intermediate red-shifted dye suitable for multicolor fluorescence experiments requiring spectral separation . It is available in both non-sulfonated and sulfonated (Sulfo-Cy3.5) forms, with the latter offering improved water solubility and reduced dye aggregation [2].

Why Generic Cyanine Substitution Fails: Cy3.5's Distinct Spectral Niche and Protein Conjugation Behavior


Cyanine dyes within the same spectral region are not interchangeable due to substantial variations in protein conjugation behavior, photophysical properties, and spectral compatibility with standard instrument filter sets. Cy3.5 occupies a critical spectral niche that Cy3, Cy5, Alexa Fluor 594, and Texas Red cannot fully occupy due to differences in excitation/emission maxima and extinction coefficients [1]. Critically, Cy3.5 exhibits the same anomalous fluorescence enhancement upon protein binding that Cy3 demonstrates (a 2- to 3-fold fluorescence increase), whereas Cy5 and Cy7 undergo extensive quenching at high labeling ratios, rendering them nearly nonfluorescent under identical conjugation conditions [2]. Furthermore, the non-sulfonated versus sulfonated Cy3.5 derivatives differ markedly in solubility (water-insoluble vs. highly water-soluble), brightness (sulfo-Cy3.5 is brighter and more photostable), and compatibility with sensitive biomolecules [3]. These differences directly impact experimental reproducibility, signal-to-noise ratios, and procurement decisions.

Cy3.5 Head-to-Head Performance Comparison: Quantitative Evidence for Selection and Procurement


Anomalous Fluorescence Enhancement on Protein Binding: Cy3.5 vs. Cy5/Cy7

Upon covalent attachment to IgG or noncovalent binding to (strept)avidin, Cy3.5 exhibits a 2- to 3-fold anomalous fluorescence enhancement, whereas Cy5 and Cy7 undergo extensive quenching. Antibodies with six covalently bound Cy5 labels were almost nonfluorescent, with only 2–3 Cy5 labels/IgG yielding moderate fluorescence [1]. In contrast, Cy3.5-labeled antibodies retained bright fluorescence even at high dye/protein ratios, and the biotin-Cy3.5 conjugate fluoresced intensely even at high ligand/avidin ratios [1].

Antibody labeling Protein conjugation Fluorescence enhancement Biotin-avidin

Optimal Degree of Labeling (DOL) for Maximum Fluorescence: Cy3.5 vs. Cy5

A systematic study of antibody labeling with monofunctional Cy dyes at defined dye/protein ratios revealed that optimal fluorescence for Cy3.5-labeled IgG is achieved at a degree of labeling (DOL) of 4–5 dye molecules per antibody, with fluorescence decreasing only modestly at higher DOL [1]. In contrast, Cy5-labeled IgG achieves maximum fluorescence at a DOL of only 2–3, with fluorescence dropping precipitously beyond DOL = 3 [1].

Antibody conjugation Degree of labeling Fluorescence optimization IgG labeling

Sulfo-Cy3.5 vs. Non-Sulfonated Cy3.5: Water Solubility and Photostability Advantages

Sulfo-Cy3.5 contains four sulfonate groups that confer high water solubility, eliminating the need for organic co-solvents (DMF, DMSO) during aqueous labeling reactions [1]. The sulfonation also slightly increases fluorescence brightness and significantly improves photostability, enabling longer exposure times without signal degradation [1]. Additionally, the negative charge of the sulfonate groups prevents hydrophobic aggregation of labeled proteins, preserving biomolecular stability [1]. In contrast, non-sulfonated Cy3.5 exhibits poor water solubility, requires organic co-solvents that may denature sensitive biomolecules, and demonstrates lower brightness and reduced photostability .

Sulfonated cyanine dyes Aqueous solubility Photostability Protein aggregation

FRET Pair Performance: Cy3.5-Cy5.5 Single-Molecule Photostability

In single-molecule FRET (smFRET) experiments using double-stranded DNA and nucleosomes, the Cy3.5-Cy5.5 donor-acceptor pair exhibited photostability of approximately 5 minutes under continuous illumination [1]. This characterization provides a quantitative benchmark for smFRET experimental design using Cy3.5 as the donor. The study also demonstrated that the Cy3.5-Cy5.5 pair is compatible with various biochemical buffers and photoprotective reagents, expanding the scope of smFRET applications beyond the limited set of previously characterized dye pairs [1].

Single-molecule FRET smFRET Nucleic acid dynamics Nucleosome

Spectral Resolution for Multiplexed Single-Molecule FRET: Cy3.5 as Donor

In a multispectral FRET (msFRET) platform capable of distinguishing fluorophores with emission maxima separated by as little as 6–10 nm, Cy3.5 was successfully employed as a donor (paired with Cy5.5 acceptor) alongside Cy3 as donor (paired with Cy5 acceptor) for parallel monitoring of 2 × 2 pairs of DNA oligo hybridization dynamics [1]. This demonstration highlights Cy3.5's utility in advanced multiplexed single-molecule assays where spectral crosstalk must be rigorously controlled.

Multiplex FRET Single-molecule spectroscopy DNA hybridization Spectral resolution

NIR-I Imaging Penetration Depth: Cy3.5 vs. Visible Light Dyes

Cy3.5 operates in the near-infrared-I (NIR-I) spectral window (590–650 nm), offering a tissue penetration depth of approximately 3–5 mm, significantly greater than visible light dyes (e.g., FITC, Cy3) which are limited to superficial imaging due to strong scattering and absorption . The NIR-I spectral region also exhibits reduced tissue autofluorescence and lower phototoxicity compared to visible excitation wavelengths . Cy3.5's high molar extinction coefficient (~1.5 × 10⁵ M⁻¹cm⁻¹) and quantum yield enable sensitive detection at low concentrations in biological tissues .

Near-infrared imaging Tissue penetration Autofluorescence In vivo imaging

Cy3.5 Optimized Research and Industrial Application Scenarios for Scientific Procurement


High-Density Antibody Labeling for Sensitive Immunoassays

Cy3.5 is the superior choice for antibody conjugation when high degrees of labeling (DOL) are required to maximize fluorescence signal. Unlike Cy5 and Cy7, which undergo severe self-quenching at DOL > 3 and become nearly nonfluorescent at DOL = 6, Cy3.5-labeled antibodies maintain bright fluorescence at DOL of 4–5 with only modest decline at higher labeling densities [1][2]. For ELISA, FLISA, Western blotting, and immunofluorescence microscopy applications requiring maximal sensitivity, Cy3.5-conjugated antibodies deliver reproducible high-intensity signals across a wide range of labeling ratios. For aqueous labeling of sensitive proteins, Sulfo-Cy3.5 NHS ester is the mandatory formulation to avoid organic co-solvent-induced denaturation and protein aggregation [3].

Parallel Multiplexed Single-Molecule FRET (smFRET) with Dual Donor Pairs

Cy3.5 enables parallel monitoring of two independent FRET-based interactions in a single experiment when paired with Cy5.5 as the acceptor, while Cy3 serves as a second donor paired with Cy5. The emission spectra of Cy3 and Cy3.5 are sufficiently distinct (6–10 nm separation) to permit reliable spectral deconvolution using multispectral single-molecule imaging platforms [4]. The Cy3.5-Cy5.5 donor-acceptor pair has been validated for smFRET studies of nucleic acid dynamics and nucleosome conformational changes, with demonstrated photostability of ~5 minutes under continuous illumination [5]. Researchers conducting smFRET experiments requiring dual FRET readouts should procure both Cy3.5 and Cy3 as complementary donors to maximize multiplexing capacity.

Thick-Tissue and In Vivo Fluorescence Imaging with Standard 561/594 nm Lasers

Cy3.5 occupies the NIR-I spectral window (590–650 nm), providing a tissue penetration depth of approximately 3–5 mm while remaining compatible with widely available 561 nm and 594 nm laser lines and Texas Red/Alexa Fluor 594 filter sets . This positions Cy3.5 as a practical alternative to visible dyes (FITC, Cy3) that suffer from limited tissue penetration and high autofluorescence, without requiring the specialized near-infrared instrumentation needed for Cy7 or Cy7.5. For small animal in vivo imaging, ex vivo tissue analysis, and 3D cell culture imaging, Cy3.5-labeled probes offer improved signal-to-background ratios due to reduced tissue scattering and autofluorescence .

Avidin-Biotin Detection Systems with Enhanced Fluorescence

Cy3.5-biotin conjugates exhibit intense fluorescence even at high ligand/avidin occupancy ratios, in contrast to Cy5-biotin conjugates which remain weakly fluorescent under identical conditions [1]. This property makes Cy3.5 the preferred fluorophore for avidin-biotin-based detection platforms, including immunohistochemistry, in situ hybridization, and affinity purification assays, where high binding site occupancy is desired to maximize signal. Streptavidin-Cy3.5 conjugates are commercially validated for flow cytometry (1:500–1:2,500 dilution), FLISA (1:10,000–1:50,000), and immunofluorescence microscopy (1:1,000–1:5,000) [6], providing researchers with established working concentration ranges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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